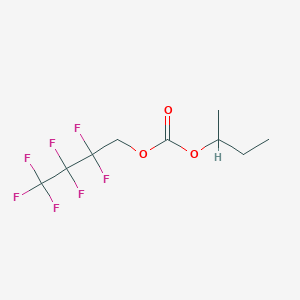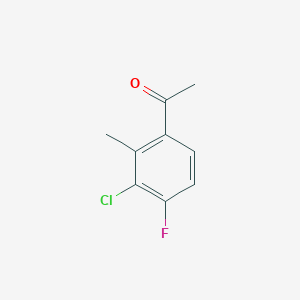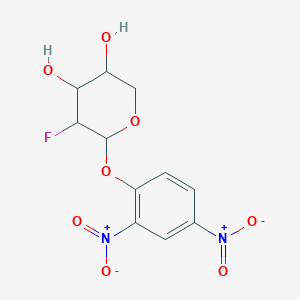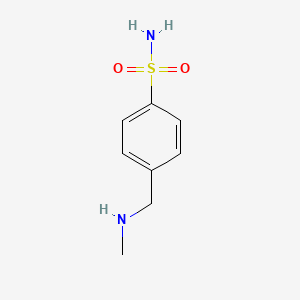![molecular formula C13H24N2O2 B12090258 tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1823230-13-2](/img/structure/B12090258.png)
tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molar mass of 240.34186 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a cyclopenta[c]pyridine ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves the following steps:
Formation of the cyclopenta[c]pyridine ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloride in the presence of a base such as sodium hydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: This compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the amino group and the degree of hydrogenation.
This compound derivatives: Various derivatives with different substituents on the cyclopenta[c]pyridine ring system.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1823230-13-2 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 5-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10-9(8-15)4-5-11(10)14/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
WRHLTYNIHTVONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)





![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)


![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
